molecular formula C16H14N4O3 B14925143 1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B14925143
M. Wt: 310.31 g/mol
InChI Key: NPUKCDBMKRHNRB-UHFFFAOYSA-N
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Description

1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring fused with a quinoline moiety

Preparation Methods

The synthesis of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with similar compounds such as:

The uniqueness of 1-METHYL-3-{[(2-METHYL-4-QUINOLYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of the pyrazole and quinoline moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

1-methyl-3-[(2-methylquinolin-4-yl)carbamoyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H14N4O3/c1-9-7-13(10-5-3-4-6-12(10)17-9)18-15(21)14-11(16(22)23)8-20(2)19-14/h3-8H,1-2H3,(H,22,23)(H,17,18,21)

InChI Key

NPUKCDBMKRHNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=NN(C=C3C(=O)O)C

Origin of Product

United States

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